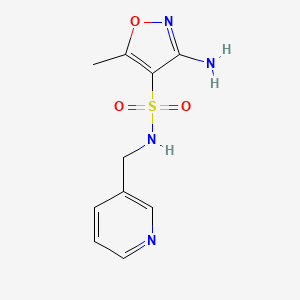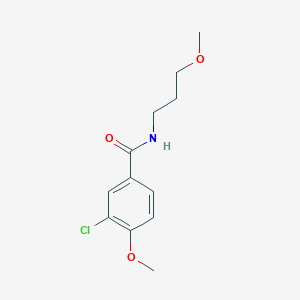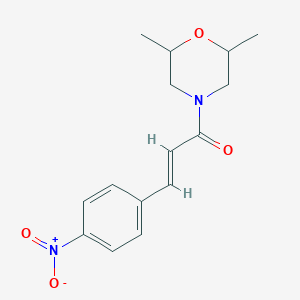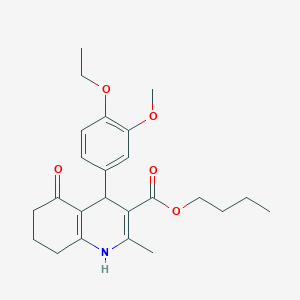![molecular formula C17H20N2O2 B5288390 1-[2-(2-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B5288390.png)
1-[2-(2-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea is an organic compound with the molecular formula C17H20N2O2 It is a urea derivative that features both methoxy and methyl substituents on its phenyl rings
Preparation Methods
The synthesis of 1-[2-(2-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-methylphenethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[2-(2-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Scientific Research Applications
1-[2-(2-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(2-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 1-[2-(2-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea include other urea derivatives with different substituents on the phenyl rings. For example:
- 1-(2-Ethyl-6-methylphenyl)-3-(2-methoxyphenyl)urea
- 1-(2,4-Dimethylphenyl)-3-(2-ethyl-6-methylphenyl)urea
- 1-(2-Ethylphenyl)-3-(4-methoxyphenyl)urea
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-7-3-5-9-15(13)19-17(20)18-12-11-14-8-4-6-10-16(14)21-2/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUCNYXAUVQSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-CHLORO-4-FLUOROPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5288320.png)

![(4-fluorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone](/img/structure/B5288345.png)
![methyl 2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5288353.png)
![6-[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5288364.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B5288369.png)

![N-[rel-(1R,3R)-3-aminocyclopentyl]-2-[(2-methoxyethyl)amino]-1-methyl-1H-benzimidazole-5-carboxamide dihydrochloride](/img/structure/B5288380.png)
![N,N-diethyl-N'-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmethanimidamide](/img/structure/B5288394.png)

![N-(2-{1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl}ethyl)methanesulfonamide](/img/structure/B5288400.png)

![7-[4-(methylsulfonyl)benzyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5288416.png)
